molecular formula C14H11BrN2O3S B2864404 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 331459-57-5

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2864404
CAS No.: 331459-57-5
M. Wt: 367.22
InChI Key: ODBMXEBYOYGOQA-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide” is a chemical compound with the linear formula C14H10BrFN2O3S . It has a molecular weight of 385.214 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Organic Non-Linear Optical Material

The compound closely related to N-(3-nitro­phenyl)­acet­amide, an analogue of the subject compound, has been identified as an organic non-linear optical material, showcasing its significance in material science. Its crystalline structure in the monoclinic system highlights its potential in the development of non-linear optical materials, which are crucial for various applications including laser technology, optical switching, and telecommunications (Mahalakshmi, Upadhyaya, & Row, 2002).

Synthesis and Characterization of Derivatives

Research on sulfanilamide derivatives, which share a structural resemblance with the subject compound, emphasizes the importance of such compounds in the synthesis and characterization of new chemical entities. These studies involve detailed characterization techniques and evaluation of their properties, including thermal and antimicrobial studies, indicating the compound's utility in synthesizing derivatives with potential biological applications (Lahtinen et al., 2014).

Pharmacological Potential

The exploration of novel acetamide derivatives for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities underscores the versatility of compounds structurally related to 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide. These studies highlight the compound's potential as a precursor in the development of pharmacologically active agents, pointing to its significance in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Solvatochromism and Molecular Interactions

The investigation of solvatochromism and the effect of bifurcate hydrogen bond on compounds structurally related to the subject chemical highlights its potential in studying molecular interactions and the impact of solvent environments on molecular properties. Such studies are crucial for understanding solute-solvent interactions, which have implications in solution chemistry and the development of materials with tailored properties (Krivoruchka et al., 2004).

Inhibitory Activities Against Enzymes

Research on dual inhibitors of thymidylate synthase and dihydrofolate reductase, involving compounds analogous to this compound, underscores the compound's relevance in the development of inhibitors with potential therapeutic applications. Such studies demonstrate the compound's utility in designing and synthesizing inhibitors that could offer a therapeutic benefit in treating diseases such as cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMXEBYOYGOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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